molecular formula C13H26N4O4S B7097561 Tert-butyl 4-[1-(methylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate

Tert-butyl 4-[1-(methylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate

Cat. No.: B7097561
M. Wt: 334.44 g/mol
InChI Key: JRQLINUWGNFSED-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(methylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a tert-butyl group, a piperazine ring, and an azetidine moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

tert-butyl 4-[1-(methylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O4S/c1-13(2,3)21-12(18)16-7-5-15(6-8-16)11-9-17(10-11)22(19,20)14-4/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQLINUWGNFSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(methylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Tert-butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

    Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include secondary or tertiary amines.

    Substitution: Products depend on the nucleophile used but can include various substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[1-(methylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of sulfonamide groups on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(methylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with an aminopyridine group instead of an azetidine ring.

    Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar but with a piperidine ring instead of a piperazine ring.

Uniqueness

Tert-butyl 4-[1-(methylsulfamoyl)azetidin-3-yl]piperazine-1-carboxylate is unique due to the presence of both the azetidine and piperazine rings, which provide distinct chemical properties and reactivity. The combination of these rings with the sulfonamide group makes it a versatile compound for various applications.

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